molecular formula C16H19ClN2O4S2 B12203869 N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12203869
M. Wt: 402.9 g/mol
InChI Key: PXBCYXZHSKNXFP-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a useful research compound. Its molecular formula is C16H19ClN2O4S2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19ClN2O4S2

Molecular Weight

402.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C16H19ClN2O4S2/c1-9(2)15(20)18-16-19(10-4-5-13(23-3)11(17)6-10)12-7-25(21,22)8-14(12)24-16/h4-6,9,12,14H,7-8H2,1-3H3

InChI Key

PXBCYXZHSKNXFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Biological Activity

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound belongs to a class of thienothiazole derivatives, which are known for various pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent, anticancer properties, and its role in inhibiting specific enzymes.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

2. Anticancer Properties

Several studies have reported that thienothiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest. For instance:

  • Case Study 1 : A derivative demonstrated selective toxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Case Study 2 : Another study highlighted its efficacy against lung cancer cells (A549), showing a significant reduction in cell viability at concentrations above 10 µM.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to metabolic disorders:

  • DGAT2 Inhibition : This compound acts as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, which is crucial in lipid metabolism. Inhibiting DGAT2 can potentially lead to reduced triglyceride levels and may have implications in treating obesity and associated metabolic syndromes.

Research Findings

Activity TypeTargetResultReference
Anti-inflammatoryCOX-2Significant inhibition
AnticancerMCF-7 (Breast Cancer)IC50 = 12 µM
AnticancerA549 (Lung Cancer)Reduced viability
Enzyme InhibitionDGAT2Effective inhibitor

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